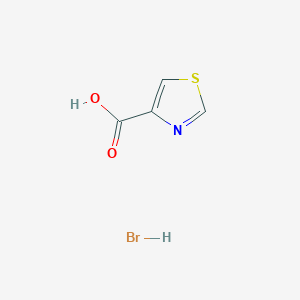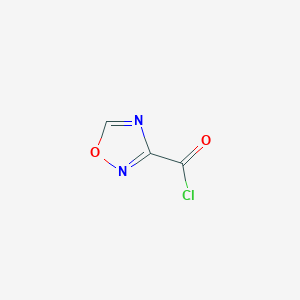
Thiazole-4-carboxylic acid hydrobromide
Übersicht
Beschreibung
Thiazole-4-carboxylic acid hydrobromide is a chemical compound used in various scientific research and industrial applications. It belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . The correct side-chain was installed by hydrogenolysis of benzyl ester and amide synthesis to afford the thiazole; and after that alkaline hydrolysis exposes the free thiazole-4-carboxylic acid for subsequent coupling reaction .Molecular Structure Analysis
The molecular structure of Thiazole-4-carboxylic acid hydrobromide consists of three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been synthesized from simple chemicals under metal-free conditions . Cheap and easily available ketones, aldehydes, ammonium salt, and elemental sulfur are self-assembled to provide entries to three thiazoles in moderate to good yield .Physical And Chemical Properties Analysis
Thiazole-4-carboxylic acid hydrobromide has a molecular weight of 210.05 g/mol. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Thiazole-4-carboxylic acid hydrobromide derivatives have been explored for their potential in biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit significant fungicidal and antivirus activities, with some compounds showing over 50% activity against various fungi and good activity against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).
Anti-Corrosion Properties
Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For example, thiazole hydrazones show potential in protecting mild steel against corrosion in acidic environments, functioning as mixed-type inhibitors (Chaitra et al., 2016).
Drug Discovery Building Blocks
Thiazole-4-carboxylic acid hydrobromide derivatives are also significant in drug discovery. Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, for example, serve as versatile building blocks, offering possibilities for various substitutions and exploring the chemical space around molecules as potential drug ligands (Durcik et al., 2020).
Antiviral and Antioxidative Activities
The antiviral and antioxidative properties of thiazole-containing compounds are noteworthy. Hydroxycinnamic acid amides of thiazole containing amino acids have been synthesized and shown to exhibit significant antioxidative and antiviral activities against influenza and herpes viruses (Stankova et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-thiazole-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.BrH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPAIKFTQURKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-4-carboxylic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)